molecular formula C17H13N3O4 B2647971 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1210710-16-9

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No. B2647971
CAS RN: 1210710-16-9
M. Wt: 323.308
InChI Key: FBAJKSPFHDRIPL-UHFFFAOYSA-N
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Description

The compound “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide” is a chemical compound that has been the subject of various studies . The molecule of this compound consists of benzodioxole and dihydroisoxazole rings bridged via a methylene (CH2) group .


Synthesis Analysis

Based on the literature, a series of compounds similar to “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide” have been synthesized . For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized .


Molecular Structure Analysis

The molecular structure of this compound involves a benzodioxole and dihydroisoxazole rings bridged via a methylene (CH2) group . The linkage is disordered over two positions with occupancy factors of 0.887 (5) and 0.113 (5) .


Chemical Reactions Analysis

While specific chemical reactions involving “N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide” are not explicitly mentioned in the literature, compounds with similar structures have been used in various chemical reactions .

Scientific Research Applications

Antitumor Activity

This compound has shown potent antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against these three human cancer cells lines .

Inhibition of Mitochondrial Membrane Potential

One of the derivatives of this compound was found to be efficacious in tumor cells experiencing glucose starvation . This derivative inhibits mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .

Induction of Apoptosis

The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest at the S phase in cancer cells . This prevents the cells from dividing and proliferating, thereby inhibiting the growth of the tumor .

Anticancer Activity Against Prostate, Pancreatic, and Acute Lymphoblastic Leukemia Cancer Cell Lines

The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some derivatives of the compound have shown IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Potential Treatment for Glucose-Starved Tumors

The compound has potential antitumor activity for the treatment of glucose-starved tumors . Tumor cells often experience glucose starvation, and this compound could potentially target pathways supporting survival during glucose starvation .

properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(11-3-5-18-6-4-11)19-9-13-8-15(24-20-13)12-1-2-14-16(7-12)23-10-22-14/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAJKSPFHDRIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide

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